molecular formula C22H18ClN3O3S B2514164 N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 370850-50-3

N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No. B2514164
CAS RN: 370850-50-3
M. Wt: 439.91
InChI Key: DCPDBQTZVZAWFF-UHFFFAOYSA-N
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Description

The compound "N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide" is a complex organic molecule that appears to be related to the family of compounds that include chlorophenyl and cyanoquinoline moieties. These types of compounds are often studied for their potential pharmacological properties, such as antiviral activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a synthetic route for a chloro-cyanoquinoline derivative is detailed in a paper where the key step involves the cyclization of o-[(2-cyanovinyl)amino]benzoate to give a 3-cyano-4-hydroxyquinoline intermediate . Although the specific synthesis of the compound is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis by incorporating the appropriate furanyl and tetrahydroquinoline substituents at the relevant steps.

Molecular Structure Analysis

The molecular structure of a related compound, "N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide," has been analyzed using vibrational spectroscopy and quantum computational approaches . The study revealed a non-planar structure between the phenyl and pyrimidine rings, which could suggest similar structural characteristics for the compound due to the presence of a phenyl ring and a complex quinoline moiety. The study also highlighted the importance of intramolecular and intermolecular hydrogen bonding, which could be relevant for understanding the molecular interactions and stability of the compound .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly provided in the papers. However, the pharmacokinetic properties of a related compound were investigated, including absorption, distribution, metabolism, excretion, and toxicity . These properties are crucial for understanding the potential of a compound as a drug candidate. The related compound's vibrational spectroscopic signatures were also characterized, which could be used to infer some physical properties such as melting point and solubility for the compound .

Scientific Research Applications

Structural Aspects and Properties of Salt and Inclusion Compounds

Research by Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, focusing on their properties when treated with different mineral acids. This study provides insights into the gel formation and crystalline solid properties of these compounds, which could be relevant for understanding the structural properties of N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide derivatives (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Biological Activity

Chalenko et al. (2019) described the synthesis and antiexudative activity of pyrolin derivatives, including the process for creating compounds with potential biological activity. This research is significant for pharmaceutical development, indicating methods for deriving new compounds with desired biological properties (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).

Therapeutic Efficacy in Disease Models

A study by Ghosh et al. (2008) evaluated a novel anilidoquinoline derivative for its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects. This investigation provides a foundation for further exploration into the therapeutic applications of similar compounds (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).

Crystal Structure and Surface Analysis

Akkurt et al. (2021) conducted a crystal structure and Hirshfeld surface analysis of a compound with a tetrahydroisoquinoline unit. This research is pertinent to the material sciences and crystallography fields, offering a deeper understanding of molecular interactions and structural properties (Akkurt, Marae, Mague, Mohamed, Bakhite, & Al-Waleedy, 2021).

Vibrational Spectroscopic Signatures

Jenepha Mary, Pradhan, & James (2022) characterized an antiviral active molecule through vibrational spectroscopy, providing insights into its structural and electronic interactions. This study is relevant for the development of diagnostic tools and the understanding of molecular dynamics (Jenepha Mary, Pradhan, & James, 2022).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken when handling it .

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c23-13-4-1-5-14(10-13)25-19(28)12-30-22-15(11-24)20(18-8-3-9-29-18)21-16(26-22)6-2-7-17(21)27/h1,3-5,8-10,20,26H,2,6-7,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPDBQTZVZAWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2)SCC(=O)NC3=CC(=CC=C3)Cl)C#N)C4=CC=CO4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

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